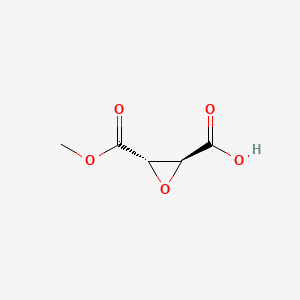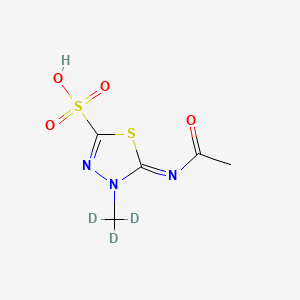
Epanolol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epanolol-d5 is a deuterium-labeled form of epanolol, a beta-adrenergic receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of epanolol. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of epanolol-d5 involves the incorporation of deuterium atoms into the molecular structure of epanolol. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound. For example, deuterated solvents or deuterated precursors can be used in the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in large batches to produce significant quantities of the compound.
Purification: Employing purification techniques such as chromatography to isolate and purify the deuterium-labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions
Epanolol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
Epanolol-d5 has a wide range of scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: Used to study the absorption, distribution, metabolism, and excretion of epanolol in biological systems.
Metabolic Pathway Analysis: Helps in tracing metabolic pathways and understanding the biotransformation of epanolol.
Drug Interaction Studies: Used to investigate potential interactions between epanolol and other drugs.
Clinical Research: Employed in clinical trials to monitor the behavior of epanolol in the human body.
Environmental Studies: Used to study the environmental fate and transport of epanolol.
Mécanisme D'action
Epanolol-d5, like epanolol, acts as a beta-adrenergic receptor modulator. It selectively binds to beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. The mechanism involves the inhibition of adenylate cyclase activity, which reduces cyclic adenosine monophosphate (cAMP) levels and ultimately decreases cardiac output.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: Another beta-adrenergic receptor blocker with similar pharmacological properties.
Metoprolol: A beta-1 selective adrenergic receptor blocker used for similar therapeutic purposes.
Propranolol: A non-selective beta-adrenergic receptor blocker with broader applications.
Uniqueness
Epanolol-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research studies. This labeling provides an advantage in studying the pharmacokinetics and pharmacodynamics of epanolol, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
1794938-87-6 |
|---|---|
Formule moléculaire |
C20H23N3O4 |
Poids moléculaire |
374.452 |
Nom IUPAC |
N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D |
Clé InChI |
YARKMNAWFIMDKV-RGATXGMCSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O |
Synonymes |
N-[2-[[3-(2-Cyanophenoxy)-2-hydroxy(propyl-d5)]amino]ethyl]-4-hydroxybenzeneacetamide; ICI 141292-d5; Visacor-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)




![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)
